

Application Notes & Protocols for the Quantification of C21H15BrN2O5S2

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Compound of Interest		
Compound Name:	C21H15BrN2O5S2	
Cat. No.:	B15174542	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the compound with the molecular formula **C21H15BrN2O5S2**, a novel brominated thiazole derivative. The protocols are designed for researchers in drug discovery and development, providing guidance on sample preparation, chromatographic separation, and detection.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and widely accessible approach for the quantification of **C21H15BrN2O5S2** in various matrices.

1. Principle

Reverse-phase HPLC separates the analyte from other components in the sample matrix based on its hydrophobicity. The quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength.

- 2. Experimental Protocol
- 2.1. Instrumentation and Materials



- HPLC system with a quaternary pump, autosampler, and UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- C21H15BrN2O5S2 reference standard
- · Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μm)

2.2. Chromatographic Conditions

A summary of the HPLC-UV chromatographic conditions is presented in Table 1.

Table 1: HPLC-UV Method Parameters

Parameter	Value
Column	C18 Reverse-Phase (250 x 4.6 mm, 5 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	Determined by UV-Vis scan (e.g., 280 nm)
Injection Volume	10 μL



2.3. Sample Preparation (from a biological matrix, e.g., plasma)

- Protein Precipitation: To 100 μL of plasma sample, add 300 μL of cold acetonitrile.
- Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase mixture (70:30, Mobile Phase A:Mobile Phase B).
- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before injection into the HPLC system.

2.4. Calibration and Quantification

Prepare a series of calibration standards of **C21H15BrN2O5S2** in the appropriate solvent (e.g., methanol) at concentrations ranging from $0.1~\mu g/mL$ to $100~\mu g/mL$. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of the analyte in the samples can then be determined from this curve.

Workflow for HPLC-UV Analysis



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Caption: Workflow for C21H15BrN2O5S2 quantification using HPLC-UV.



Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[1][2]

1. Principle

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[3][4] The analyte is ionized and fragmented, and specific fragment ions are monitored for quantification, which significantly reduces matrix interference.[5]

2. Experimental Protocol

2.1. Instrumentation and Materials

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
- UPLC/HPLC system
- C18 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- C21H15BrN2O5S2 reference standard
- Internal standard (IS), structurally similar stable isotope-labeled compound if available



• Standard laboratory equipment for sample preparation

2.2. Mass Spectrometry Conditions

The mass spectrometer parameters should be optimized by infusing a standard solution of **C21H15BrN2O5S2**. Key parameters to optimize are summarized in Table 2.

Table 2: Illustrative Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	[M+H]+ m/z (to be determined)
Product Ions (Q3)	To be determined by fragmentation
Collision Energy (CE)	Optimized for each transition
Dwell Time	100 ms
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C

2.3. Chromatographic Conditions

A summary of the LC conditions is provided in Table 3.

Table 3: LC-MS/MS Method Parameters



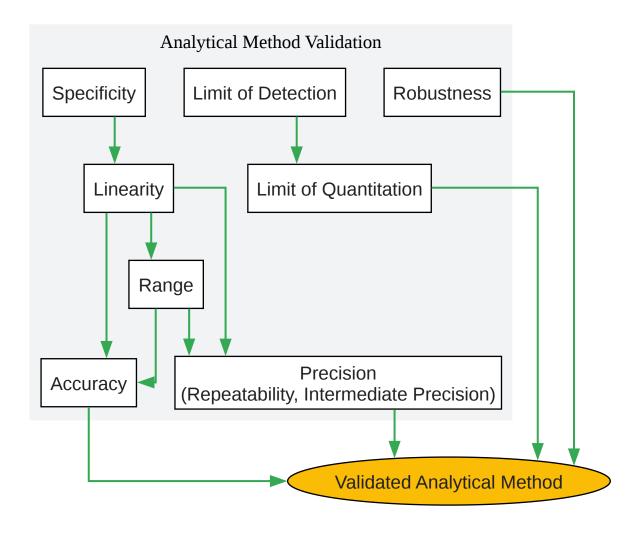
Parameter	Value
Column	C18 UPLC Column (50 x 2.1 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-3.5 min: 95% B, 3.5-4.0 min: 5% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

2.4. Sample Preparation (from a biological matrix, e.g., tissue homogenate)

- Homogenization: Homogenize the tissue sample in a suitable buffer.
- Spiking: Spike the homogenate with the internal standard.
- Liquid-Liquid Extraction (LLE):
 - \circ To 100 µL of tissue homogenate, add 500 µL of ethyl acetate.
 - Vortex for 2 minutes.
 - Centrifuge at 12,000 x g for 10 minutes.
- Supernatant Transfer: Transfer the organic layer (supernatant) to a new tube.
- Evaporation: Evaporate the solvent to dryness under a nitrogen stream.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.
- Injection: Inject the sample into the LC-MS/MS system.

Logical Relationship of Analytical Method Validation





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Caption: Key parameters for analytical method validation.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 4: Example Calibration Curve Data for HPLC-UV Method



Concentration (µg/mL)	Peak Area (mAU*s)
0.1	1502
0.5	7510
1.0	14980
5.0	75200
10.0	151000
50.0	755000
100.0	1505000
R ²	0.9995

Table 5: Example Validation Summary for LC-MS/MS Method

Validation Parameter	Result	Acceptance Criteria
Linearity (r²)	0.998	≥ 0.99
Accuracy (% Recovery)	95.2 - 104.5%	85 - 115%
Precision (% RSD)	< 10%	< 15%
Limit of Quantification (LOQ)	1 ng/mL	-
Matrix Effect	92%	80 - 120%
Stability (24h at RT)	98% remaining	≥ 90%

These application notes and protocols provide a starting point for the development and validation of analytical methods for the quantification of **C21H15BrN2O5S2**. Method parameters should be optimized for the specific instrumentation and sample matrix used.

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